molecular formula C14H12N2O4 B14562800 Benzamide, N-hydroxy-N-(2-methylphenyl)-4-nitro- CAS No. 62064-03-3

Benzamide, N-hydroxy-N-(2-methylphenyl)-4-nitro-

Cat. No.: B14562800
CAS No.: 62064-03-3
M. Wt: 272.26 g/mol
InChI Key: RZQUNAGZKKNQKU-UHFFFAOYSA-N
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Description

Benzamide, N-hydroxy-N-(2-methylphenyl)-4-nitro- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a hydroxyl group, a methyl group, and a nitro group attached to the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-hydroxy-N-(2-methylphenyl)-4-nitro- typically involves the reaction of 2-methylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-hydroxy-N-(2-methylphenyl)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various substituted benzamides depending on the reagent used.

Scientific Research Applications

Benzamide, N-hydroxy-N-(2-methylphenyl)-4-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-hydroxy-N-(2-methylphenyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-methyl-N-phenyl-
  • Benzamide, N-phenyl-
  • 2-hydroxy-N-(2-methylphenyl)acetamide

Uniqueness

Benzamide, N-hydroxy-N-(2-methylphenyl)-4-nitro- is unique due to the presence of both hydroxyl and nitro groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields.

Properties

CAS No.

62064-03-3

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-hydroxy-N-(2-methylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H12N2O4/c1-10-4-2-3-5-13(10)15(18)14(17)11-6-8-12(9-7-11)16(19)20/h2-9,18H,1H3

InChI Key

RZQUNAGZKKNQKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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